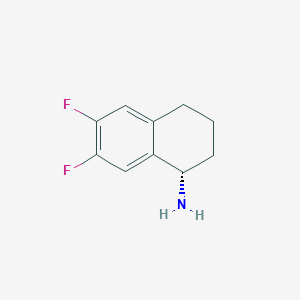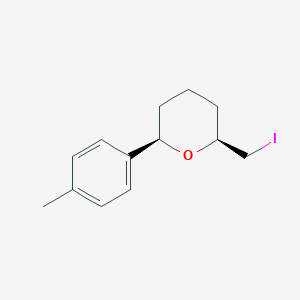
Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms into the quinoline ring.
Methylation: Addition of a methyl group to the carboxylate moiety.
Substitution: Incorporation of the trifluoromethylphenyl group.
Each step requires specific reagents and conditions, such as bromine for bromination, methyl iodide for methylation, and trifluoromethylbenzene for substitution. Reaction conditions like temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of bromomethyl groups to carboxylic acids.
Reduction: Reduction of bromine atoms to hydrogen.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines may produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
Methyl 7-bromo-3-(bromomethyl)-2-phenylquinoline-4-carboxylate: Lacks the trifluoromethyl group.
Methyl 7-bromo-3-(bromomethyl)-2-(4-methylphenyl)quinoline-4-carboxylate: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Methyl 7-bromo-3-(bromomethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets.
属性
分子式 |
C19H12Br2F3NO2 |
|---|---|
分子量 |
503.1 g/mol |
IUPAC 名称 |
methyl 7-bromo-3-(bromomethyl)-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C19H12Br2F3NO2/c1-27-18(26)16-13-6-5-12(21)8-15(13)25-17(14(16)9-20)10-3-2-4-11(7-10)19(22,23)24/h2-8H,9H2,1H3 |
InChI 键 |
KPLNRSNJWLETOB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=NC2=C1C=CC(=C2)Br)C3=CC(=CC=C3)C(F)(F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13049563.png)

![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)





![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13049619.png)
![(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13049621.png)

![5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole](/img/structure/B13049639.png)

![Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate](/img/structure/B13049658.png)
